N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide
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Overview
Description
N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide: This compound is characterized by its molecular formula C17H12BrN3O3 and a molecular weight of 386.205 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents. This reaction is typically carried out in dichloromethane at room temperature, yielding the desired compound with high purity and an 83% yield .
Industrial Production Methods
The use of MNBA and DMAP as coupling agents is advantageous due to their efficiency and the high purity of the resulting product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as or can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid , while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate that it may have pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Its unique chemical properties make it suitable for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, similar compounds have been shown to inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares a similar furan ring structure and has been studied for its potential as a COX-2 inhibitor.
Nicotinamide derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide stands out due to its unique combination of a bromofuran ring and a nicotinamide moiety. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-15-8-7-14(24-15)17(23)21-13-6-2-1-5-12(13)20-16(22)11-4-3-9-19-10-11/h1-10H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNXVXYAHBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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